molecular formula C10H19NO B14017551 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone CAS No. 6309-20-2

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone

Cat. No.: B14017551
CAS No.: 6309-20-2
M. Wt: 169.26 g/mol
InChI Key: YNDAXWZSPDYMLA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone, also known as isophorone diamine, is a cycloaliphatic amine with the chemical formula C10H21NO. This compound is a colorless to yellow low-viscosity liquid with a slight amine odor. It is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone typically involves the hydrogenation of isophorone, followed by amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the continuous hydrogenation of isophorone in the presence of ammonia and a suitable catalyst. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-3,5,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanone involves its interaction with various molecular targets. In the context of epoxy resin curing, it acts as a hardener by reacting with the epoxy groups to form cross-linked networks. This process enhances the mechanical strength and thermal stability of the resulting material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cycloaliphatic structure, which imparts superior mechanical and thermal properties to the materials it is used in. Its ability to act as a curing agent for epoxy resins makes it highly valuable in industrial applications .

Properties

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAXWZSPDYMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(C1)(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285634
Record name 3-(aminomethyl)-3,5,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-20-2
Record name NSC42533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(aminomethyl)-3,5,5-trimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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